

Flufenoxadiazam: Application Notes and Protocols for Efficacy Studies

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Flufenoxadiazam**

Cat. No.: **B15563892**

[Get Quote](#)

Disclaimer: **Flufenoxadiazam** is a novel fungicide currently under development and not yet widely commercially available. As such, publicly accessible, peer-reviewed greenhouse and field efficacy studies are limited. The following application notes and protocols have been compiled from available preliminary data and established methodologies for fungicide efficacy testing. Researchers should adapt these protocols based on specific experimental conditions and as more information becomes available.

Introduction to Flufenoxadiazam

Flufenoxadiazam is a new fungicide developed by BASF, expected to be marketed under the trade name Adapzo® Active.[1][2] It represents a new mode of action for fungicides, functioning as the first histone deacetylase (HDAC) inhibitor.[1][2][3] This novel mechanism involves the inhibition of fungal class II histone deacetylases, which alters gene expression in the target pathogen.[4][5] This unique mode of action suggests no cross-resistance with existing fungicide classes, making it a promising tool for resistance management.[2][6]

The primary target for **Flufenoxadiazam** is Asian Soybean Rust (ASR), a devastating disease caused by the fungus *Phakopsora pachyrhizi*.[6][7] Studies have shown its excellent efficacy against this pathogen.[6][7] It has also demonstrated activity against other rust diseases, such as corn rust. Preliminary data also indicates effectiveness against wheat leaf rust.

Data Presentation: In-Vitro Efficacy

The following tables summarize the available quantitative data on the in-vitro efficacy of **Flufenoxadiazam** and its mixtures against key fungal pathogens from preliminary studies.

Table 1: Efficacy of **Flufenoxadiazam** and its Mixtures against Wheat Leaf Rust

Active Ingredient(s)	Mass Ratio	EC50 (mg/L)	Co-toxicity Coefficient	Effect
Flufenoxadiazam	-	0.3913	-	-
Epoxiconazole	-	0.1845	-	-
Flufenoxadiazam + Epoxiconazole	1:1	-	194.844	Synergistic
Ipfentrifluconazole	-	0.1042	-	-
Flufenoxadiazam + Ipfentrifluconazole	3:1	-	197.528	Synergistic

Data sourced from patent application CN116584492A.

Table 2: Efficacy of **Flufenoxadiazam** and its Mixtures against Soybean Rust (Phakopsora pachyrhizi)

Active Ingredient(s)	Mass Ratio	EC50 (mg/L)	Co-toxicity Coefficient	Effect
Flufenoxadiazam	-	4.5627	-	-
Epoxiconazole	-	2.0832	-	-
Flufenoxadiazam + Epoxiconazole	5:1	-	190.152	Synergistic

Data sourced from patent application CN116584492A.

Experimental Protocols

The following are detailed protocols for conducting greenhouse and field efficacy studies with **Flufenoxadiazam**, based on established methodologies for fungicide testing against rust diseases.

Greenhouse Efficacy Protocol for Asian Soybean Rust

This protocol outlines a method for evaluating the efficacy of **Flufenoxadiazam** in a controlled greenhouse environment.

Objective: To determine the dose-response relationship and efficacy of **Flufenoxadiazam** in controlling *Phakopsora pachyrhizi* on soybean plants under greenhouse conditions.

Materials:

- Soybean seeds (a variety susceptible to ASR)
- Pots and sterile potting mix
- *Phakopsora pachyrhizi* urediniospores
- **Flufenoxadiazam** technical grade or formulated product
- Surfactant/adjuvant (if required)
- Pressurized spray system with appropriate nozzles
- Controlled environment growth chamber or greenhouse
- Disease assessment tools (e.g., hand lens, image analysis software)

Methodology:

- **Plant Growth:**
 - Sow soybean seeds in pots and grow under controlled conditions (e.g., 25°C, 12-hour photoperiod).

- Thin seedlings to one plant per pot after emergence.
- Grow plants until the first to second trifoliate leaf stage.
- Fungicide Preparation and Application:
 - Prepare stock solutions of **Flufenoxadiazam** at various concentrations.
 - Apply the fungicide solutions to the soybean plants until runoff, ensuring uniform coverage of all foliage.
 - Include a negative control (no treatment) and a positive control (a standard commercial fungicide for ASR).
- Inoculation:
 - 24 hours after fungicide application, prepare a suspension of *P. pachyrhizi* urediniospores in sterile distilled water with a surfactant.
 - Inoculate the plants by spraying the spore suspension onto the leaves.
 - Place the inoculated plants in a dew chamber at high humidity (>95%) and in darkness for 12-24 hours to promote spore germination and infection.
- Incubation and Disease Development:
 - Move the plants back to the greenhouse or growth chamber.
 - Maintain optimal conditions for disease development (e.g., 20-25°C, high humidity).
- Disease Assessment:
 - Approximately 14 days after inoculation, assess disease severity.
 - This can be done by counting the number of uredinia (pustules) per leaf or by estimating the percentage of leaf area affected by the disease.
 - Calculate the percent disease control for each treatment relative to the untreated control.

Field Efficacy Protocol for Asian Soybean Rust

This protocol provides a framework for evaluating the performance of **Flufenoxadiazam** under real-world field conditions.

Objective: To assess the efficacy and yield impact of **Flufenoxadiazam** for the control of Asian Soybean Rust in a field setting.

Methodology:

- Trial Site Selection:

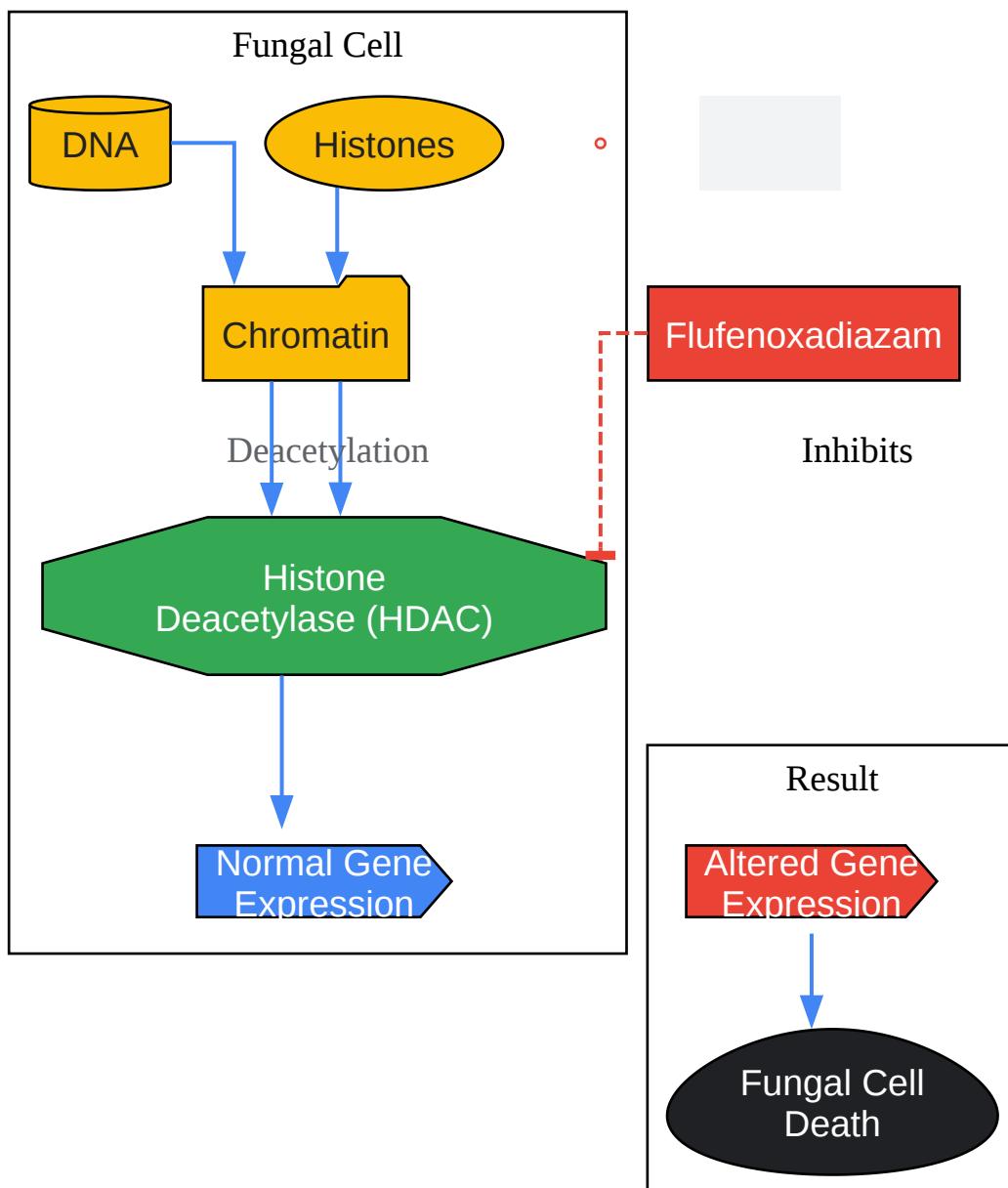
- Choose a location with a history of ASR outbreaks and suitable environmental conditions for disease development.
- The experimental design should be a randomized complete block design with at least four replications.

- Plot Establishment:

- Establish plots of a suitable size, with buffer zones between plots to minimize spray drift.
- Plant a soybean variety known to be susceptible to ASR.

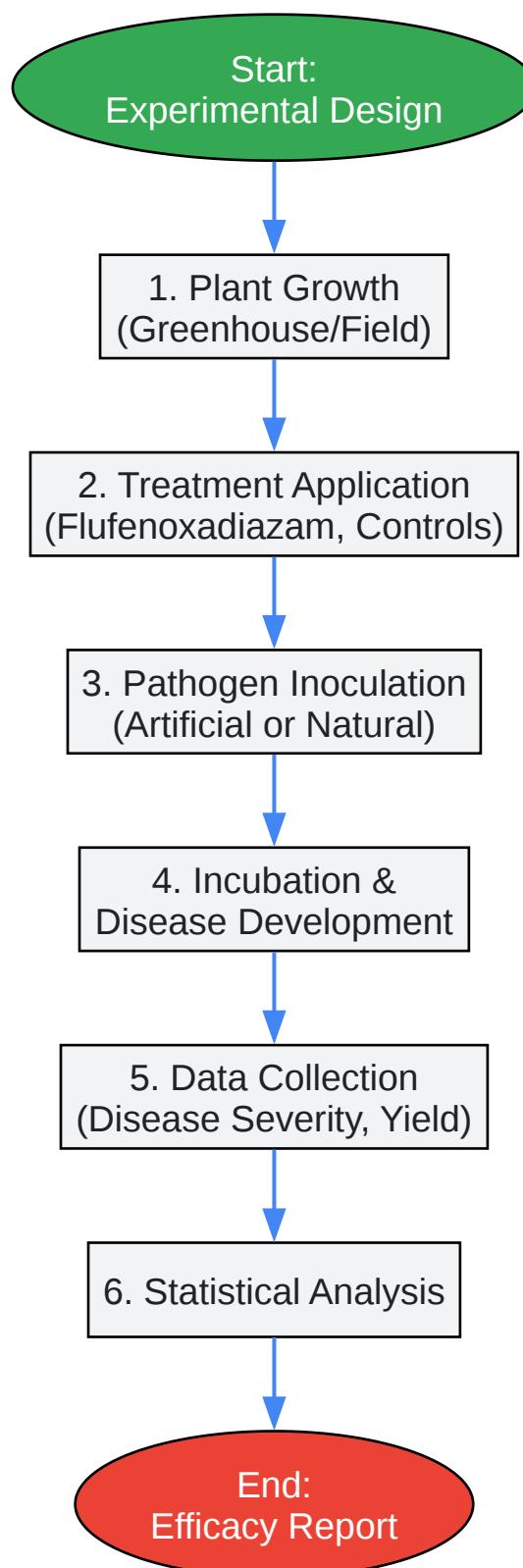
- Fungicide Application:

- Apply **Flufenoxadiazam** at different rates and timings. Application timing could be prophylactic (before disease onset) or curative (at the first sign of disease).
- Use a calibrated sprayer to ensure accurate and uniform application.
- Include an untreated control and a standard commercial fungicide program for comparison.


- Disease and Crop Monitoring:

- Monitor the plots regularly for the onset and development of ASR.

- Assess disease incidence (% of infected plants) and severity (% of leaf area affected) at multiple time points throughout the growing season.
- Monitor for any signs of phytotoxicity.
- Data Collection and Analysis:
 - At the end of the season, harvest the soybeans from each plot.
 - Measure grain yield, thousand-seed weight, and other relevant agronomic parameters.
 - Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine the effect of the treatments on disease control and yield.


Visualizations

The following diagrams illustrate the mechanism of action of **Flufenoxadiazam** and a general workflow for fungicide efficacy testing.

[Click to download full resolution via product page](#)

Caption: Mechanism of action of **Flufenoxadiazam** as an HDAC inhibitor.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Fungicide Trials for Control of Asian Soybean Rust in Florida. [a-c-s.confex.com]
- 2. Discovery of the oxadiazole fungicide flufenoxadiazam [morressier.com]
- 3. researchgate.net [researchgate.net]
- 4. Latest Research Trends in Agrochemical Fungicides: Any Learnings for Pharmaceutical Antifungals? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 7. Asian soybean rust control in response to rainfall simulation after fungicide application [redalyc.org]
- To cite this document: BenchChem. [Flufenoxadiazam: Application Notes and Protocols for Efficacy Studies]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15563892#greenhouse-and-field-efficacy-studies-of-flufenoxadiazam>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com